1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFPMSOFRQGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, known by its CAS number 1797897-34-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 362.4 g/mol
The structure consists of a dimethoxybenzyl moiety and a tetrazole ring, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives. The incorporation of the tetrazole ring in the structure of this compound suggests it may exhibit significant cytotoxicity against various cancer cell lines.
A study evaluating similar tetrazole compounds reported promising results in inhibiting cell proliferation in cancer models, particularly through the modulation of key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
In addition to antitumor effects, compounds containing similar structural motifs have demonstrated anti-inflammatory activities. The presence of methoxy groups is often associated with enhanced anti-inflammatory effects due to their ability to modulate inflammatory mediators .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting pathways critical for tumor growth.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and cancer progression, altering their activity.
Table 1: Summary of Biological Activities
Study Insights
In a study examining related compounds, it was found that modifications to the tetrazole structure significantly influenced biological activity. For example, compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . This suggests that further optimization of this compound could lead to more potent derivatives.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and alter electronic interactions compared to electron-withdrawing halogens (e.g., fluoro, chloro) in analogs .
- Melting Points : Halogenated analogs exhibit higher melting points (e.g., 268–270°C for 2,4-difluorophenyl derivative), likely due to stronger intermolecular forces (e.g., halogen bonding). The target compound’s dimethoxy groups may reduce crystallinity, lowering its melting point relative to halogenated analogs .
- Synthetic Accessibility: Yields for halogenated analogs range from 56% to 98%, suggesting efficient synthetic routes.
Urea Derivatives with Thiazole and Piperazine Moieties
reports urea compounds with thiazole-piperazine scaffolds, such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a). These compounds exhibit higher molecular weights (~484–602 Da) due to extended heterocyclic systems, contrasting with the target compound’s simpler structure (~420 Da estimated).
Key Comparisons :
- Pharmacokinetics : The target compound’s lower molecular weight and lack of a hydrophilic piperazine-thiazole system may improve membrane permeability but reduce target specificity compared to ’s analogs .
- The target compound’s tetrazole and dimethoxy groups may favor hypoglycemic or antihypertensive effects, as seen in related urea-tetrazole analogs .
Tetrazole-Urea Compounds with Trifluoromethyl Groups
and highlight compounds like 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (99+% purity) and substituted ureas with trifluoromethylquinoline-tetrazole groups.
Key Comparisons :
- The target compound’s dimethoxy groups balance lipophilicity (logP ~2.5–3.0 estimated), favoring oral bioavailability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation, requiring structural optimization for prolonged half-life .
Carbamate and Urea-Tetrazole Hybrids
describes carbamate-urea-tetrazole hybrids (e.g., compounds 10a-e and 11a-e) with quinoline moieties.
Key Comparisons :
- Mechanistic Diversity: The quinoline moiety in ’s compounds may confer DNA intercalation or topoisomerase inhibition, absent in the target compound. The target’s dimethoxybenzyl group could instead modulate adrenergic or adenosine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
